molecular formula C20H31N3O5S B11130336 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide

Cat. No.: B11130336
M. Wt: 425.5 g/mol
InChI Key: MMJRNGQHIBSURQ-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a morpholine moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the morpholine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide
  • 1-(4-Methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide
  • 1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(piperidin-4-YL)ethyl]piperidine-3-carboxamide

Uniqueness

1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the morpholine moiety also provides a distinctive set of interactions with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C20H31N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H31N3O5S/c1-16-14-18(5-6-19(16)27-2)29(25,26)23-8-3-4-17(15-23)20(24)21-7-9-22-10-12-28-13-11-22/h5-6,14,17H,3-4,7-13,15H2,1-2H3,(H,21,24)

InChI Key

MMJRNGQHIBSURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCN3CCOCC3)OC

Origin of Product

United States

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